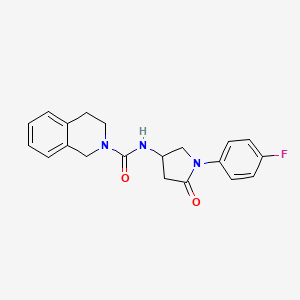
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C18H17FN2O3
- Molecular Weight : 328.34 g/mol
- IUPAC Name : this compound
The presence of the 4-fluorophenyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with specific targets within cells.
The biological activity of the compound is believed to stem from its interaction with various molecular targets. The pyrrolidinone ring can form hydrogen bonds with amino acid residues in proteins, while the fluorophenyl group may engage in hydrophobic interactions. This dual interaction can modulate the activity of enzymes or receptors involved in disease processes.
1. Anti-inflammatory Activity
Preliminary studies have indicated that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated inhibition of lipopolysaccharide (LPS)-induced proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1, THP-1) . The inhibition of the NF-κB pathway was also noted, suggesting a mechanism for its anti-inflammatory effects.
2. Anticancer Activity
Research into similar isoquinoline derivatives has revealed promising anticancer activities. For example, compounds within this class have shown effective antiproliferative effects against various cancer cell lines, including lung and breast cancer models . The mechanism often involves disruption of microtubule dynamics and induction of apoptosis through cell cycle arrest.
Study 1: In Vivo Efficacy
In a study evaluating a structurally similar compound, significant improvements were observed in symptoms related to acute lung injury (ALI) when administered to LPS-induced mice. Notably, this treatment reduced pulmonary edema and macrophage infiltration while enhancing survival rates .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis of related compounds indicated that modifications to the phenyl ring could drastically alter biological activity. For instance, substituents on the phenyl group were found to influence antiproliferative effects in prostate carcinoma cells . This highlights the importance of chemical structure in determining pharmacological outcomes.
Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-5-7-18(8-6-16)24-13-17(11-19(24)25)22-20(26)23-10-9-14-3-1-2-4-15(14)12-23/h1-8,17H,9-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYOJPUHHEVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














